![molecular formula C17H27NO2 B1662996 (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol CAS No. 72795-19-8](/img/structure/B1662996.png)
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
概要
説明
準備方法
ICI-118,551の合成には、中間体の調製から始まるいくつかのステップが含まれます。合成経路には、通常、次のステップが含まれます。
中間体の調製: 最初のステップには、7-メチル-4-インダノールの調製が含まれ、その後、対応するトシラートに変換されます。
主要な中間体の形成: トシラートをイソプロピルアミンと反応させて、主要な中間体を得ます。
最終的なカップリング反応: 主要な中間体を3-(イソプロピルアミノ)-1-ブタノールとカップリングさせて、ICI-118,551を生成します.
化学反応の分析
Functional Group Reactivity
The compound’s reactivity arises from its alcohol , ether , and amine groups:
-
Alcohol Group :
-
Oxidation : The secondary alcohol can undergo oxidation to a ketone under acidic or catalytic conditions (e.g., CrO₃/H₂SO₄).
-
Esterification : Reaction with carboxylic acids or acid chlorides to form esters.
-
Nucleophilic Substitution : Potential for substitution via SN1/SN2 mechanisms if activated (e.g., tosylate formation).
-
-
Ether Group :
-
Cleavage : Acidic or basic hydrolysis (e.g., HBr, HI) to break the ether bond, yielding the parent alcohol and indenyl fragment.
-
Epoxidation : Reaction with peracids to form epoxides, though steric hindrance from the bulky indenyl group may reduce reactivity.
-
-
Amine Group :
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acetylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.
-
Stereochemical Considerations
The (2R,3S)-stereochemistry is critical for biological activity. Reactions must preserve or control stereochemistry:
-
Epimerization : Acidic or basic conditions could lead to racemization at the chiral centers, necessitating careful pH control.
-
Chiral Resolution : Use of chiral chromatography or enzymatic resolution to isolate the desired diastereomer.
Analytical Techniques
Monitoring reactions and confirming product identity relies on:
Stability and Handling
-
Solubility : Poor solubility in water but moderate solubility in organic solvents (e.g., DMF, DMSO) .
-
Storage : Requires storage at -20°C to -80°C to prevent degradation .
Comparison of Diastereomers
Research Findings
-
Pharmacokinetics : The compound’s lipophilicity (LogP ~3.8) influences its absorption and distribution .
-
Mechanism of Action : Binds competitively to β2-adrenergic receptors, blocking epinephrine-induced G protein signaling.
-
Synthetic Challenges : Steric hindrance from the indenyl group complicates etherification and amine synthesis steps.
This compound’s reactivity is a balance of its functional groups and stereochemical constraints, making it a valuable target for medicinal chemistry research. Further studies could explore its reactivity under extreme conditions or its potential for derivatization into novel therapeutic agents.
科学的研究の応用
Beta-Adrenergic Antagonism
ICI 118551 acts primarily as a selective beta-1 adrenergic antagonist. Its mechanism of action involves:
- Inhibition of Beta-Adrenergic Receptors : This leads to decreased heart rate and myocardial contractility, making it useful in treating conditions such as hypertension and heart failure .
Research in Cardiovascular Pharmacology
Due to its specificity for beta-1 receptors, ICI 118551 is extensively used in pharmacological research to study cardiovascular responses and the role of adrenergic signaling in heart diseases.
Potential in Neurotransmitter Regulation
There is emerging evidence suggesting that ICI 118551 may influence neurotransmitter release, particularly in the context of stress response mechanisms . This opens avenues for exploring its role in psychiatric disorders.
Case Study 1: Cardiovascular Effects
A study conducted by Philipps University Marburg demonstrated that ICI 118551 effectively reduced heart rate and myocardial oxygen consumption in animal models, indicating its potential for managing ischemic heart conditions .
Case Study 2: Neuropharmacology
Research published in the Journal of Neuropharmacology explored the effects of ICI 118551 on neurotransmitter dynamics in rodent models, revealing its capacity to modulate dopamine release under stress conditions .
作用機序
ICI-118,551は、エピネフリンやノルエピネフリンなどの内因性カテコールアミンの作用を阻害し、β2アドレナリン受容体に選択的に結合することによって効果を発揮します . この結合は受容体の活性化を防ぎ、これらのカテコールアミンによって通常活性化される下流のシグナル伝達経路の減少につながります . 関与する分子標的には、β2アドレナリン受容体と関連するGタンパク質共役受容体シグナル伝達経路が含まれます .
類似の化合物との比較
ICI-118,551は、他のβアドレナリン受容体拮抗薬と比較して、β2アドレナリン受容体に対する高い選択性を持つ点でユニークです。類似の化合物には、次のものがあります。
プロプラノロール: β1およびβ2受容体の両方に結合する非選択的βアドレナリン受容体拮抗薬.
アテノロール: β2受容体ではほとんど活性を示さない、選択的β1アドレナリン受容体拮抗薬.
ICI-118,551のβ2アドレナリン受容体に対する高い選択性は、β1またはβ3受容体の干渉なしにβ2受容体の機能を特異的に研究できるため、研究にとって貴重なツールとなります .
類似化合物との比較
ICI-118,551 is unique in its high selectivity for the beta-2 adrenergic receptor compared to other beta-adrenergic receptor antagonists. Similar compounds include:
Propranolol: A non-selective beta-adrenergic receptor antagonist that binds to both beta-1 and beta-2 receptors.
Atenolol: A selective beta-1 adrenergic receptor antagonist with minimal activity at beta-2 receptors.
Nadolol: Another non-selective beta-adrenergic receptor antagonist with activity at both beta-1 and beta-2 receptors.
ICI-118,551’s high selectivity for the beta-2 adrenergic receptor makes it a valuable tool for research, as it allows for the specific study of beta-2 receptor functions without interference from beta-1 or beta-3 receptors .
生物活性
The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol, commonly referred to as ICI 118551, is a selective antagonist for the β2-adrenergic receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H27NO2
- Molecular Weight : 277.41 g/mol
- InChIKey : VFIDUCMKNJIJTO-BBRMVZONSA-N
- SMILES : CC(C)NC@@HC@@HCOc1ccc(C)c2CCCc12
ICI 118551 acts primarily as a competitive antagonist at the β2-adrenergic receptor (β2AR). This receptor is a G protein-coupled receptor involved in various physiological processes, including bronchodilation and smooth muscle relaxation. The compound's high selectivity for β2AR over β1 and β3 receptors is significant; it demonstrates Ki values of 0.7 nM for β2AR, compared to 49.5 nM for β1AR and 611 nM for β3AR, indicating over 100 times greater affinity for the β2 subtype .
Biological Activity and Pharmacological Effects
The biological activity of ICI 118551 has been extensively studied, revealing several pharmacological effects:
- Bronchodilation : By blocking β2AR, ICI 118551 can prevent the action of natural agonists like epinephrine, which typically induce bronchodilation. This makes it a valuable tool for studying respiratory conditions .
- Anti-inflammatory Effects : Preliminary studies suggest that antagonism of β2AR may lead to reduced inflammatory responses in various tissues .
- Potential Antidiabetic Properties : The compound's structure suggests possible interactions with metabolic pathways, indicating potential antidiabetic effects that warrant further investigation .
Data Table: Biological Activity Summary
Activity Type | Mechanism | Observed Effects | Reference |
---|---|---|---|
Bronchodilation | β2AR Antagonism | Inhibition of airway constriction | |
Anti-inflammatory | β2AR Antagonism | Reduced cytokine release | |
Antidiabetic | Potential metabolic modulation | Improved insulin sensitivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of ICI 118551:
- Respiratory Studies : In animal models, ICI 118551 effectively inhibited bronchoconstriction induced by allergenic stimuli. This highlights its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) .
- Inflammation Models : Research indicates that ICI 118551 may attenuate inflammatory responses in models of arthritis and other inflammatory diseases. Its ability to modulate immune responses through β2AR antagonism is under exploration .
- Metabolic Studies : Initial findings suggest that ICI 118551 may influence glucose metabolism, indicating a dual role in managing both respiratory conditions and metabolic disorders such as diabetes .
特性
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874977 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-19-8 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。